molecular formula C13H18N2O2 B1438285 2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide CAS No. 1097827-25-2

2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide

Cat. No.: B1438285
CAS No.: 1097827-25-2
M. Wt: 234.29 g/mol
InChI Key: ABDRHKYFEJJNHZ-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-N-(piperidin-4-yl)acetamide (CAS No: 1097827-25-2) is an organic compound with the molecular formula C 13 H 18 N 2 O 2 and a molecular weight of 234.30 g/mol . This acetamide derivative is characterized by a 4-hydroxyphenyl group and a piperidin-4-yl amide moiety, a structure often investigated in pharmaceutical and life science research for its potential as a building block or intermediate in the synthesis of more complex biologically active molecules . The compound is typically supplied as a powder and should be stored at room temperature . Our product is available in high purity and various grades to meet specific research requirements, including high and ultra-high purity forms (from 99% to 99.999% and higher) . This product is intended for Research Use Only and is strictly for laboratory and industrial applications such as life science research . It is not meant for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-N-piperidin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-12-3-1-10(2-4-12)9-13(17)15-11-5-7-14-8-6-11/h1-4,11,14,16H,5-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDRHKYFEJJNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(4-hydroxyphenyl)acetamide Derivatives

The starting material, N-(4-hydroxyphenyl)acetamide, can be prepared or obtained commercially. For further functionalization, the hydroxy group allows for derivatization or direct coupling.

Preparation of Acyl Halide Intermediate

A critical step involves converting the 4-hydroxyphenyl acetic acid or its derivatives into an acyl halide (e.g., acyl chloride), which is a more reactive electrophile for amide bond formation.

  • The acyl halide is typically synthesized by reacting the corresponding acid with reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus tribromide (PBr₃) in anhydrous conditions.
  • This reaction proceeds via substitution of the acid hydroxyl group with a halogen, yielding the acyl halide intermediate.

This method is exemplified in a patent describing the synthesis of esters of N-(4'-hydroxyphenyl)acetamide, where acyl halides derived from 5-benzoyl-1-methylpyrrole-2-acetic acids were prepared using SOCl₂ or PCl₅ and then reacted with N-(4'-hydroxyphenyl)acetamide to form ester derivatives.

Amidation Reaction with Piperidin-4-yl Derivatives

The key step to obtain 2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide is the nucleophilic substitution of the acyl halide with a piperidin-4-yl amine.

  • The piperidin-4-yl amine acts as a nucleophile, attacking the acyl halide carbonyl carbon to form the amide bond.
  • The reaction is typically conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF) under cooling to control reactivity and avoid side reactions.
  • Bases such as triethylamine or sodium carbonate may be added to neutralize the hydrogen halide formed and drive the reaction forward.

In related synthetic procedures for piperidine-containing acetamides, a general method involves:

  • Preparation of N-substituted 2-bromoacetamides as electrophiles.
  • Reaction with piperidine derivatives under basic conditions (e.g., NaH in DMF) to yield the desired amide products.

This synthetic route is adaptable for the preparation of this compound by employing the corresponding 4-hydroxyphenyl acyl halide and piperidin-4-yl amine.

Representative Synthetic Procedure

Step Reagents & Conditions Description
1 4-hydroxyphenylacetic acid + SOCl₂ (anhydrous) Conversion to 4-hydroxyphenylacetyl chloride (acyl halide) under reflux
2 Acyl chloride + piperidin-4-yl amine + base (e.g., triethylamine) in dry solvent Amidation reaction at 0–25 °C to form this compound
3 Work-up: aqueous quench, extraction, purification by recrystallization or chromatography Isolation of pure amide compound

Comparative Analysis of Preparation Methods

Preparation Aspect Acyl Halide Method N-Bromoacetamide Method Direct Amidation
Reactivity High; acyl halides are very reactive Moderate; requires base activation Low; often requires coupling agents or catalysts
Conditions Anhydrous, controlled temperature Basic conditions, DMF solvent Often requires coupling agents like EDC, DCC
Yield Generally high Moderate to high Variable, sometimes lower
Functional Group Tolerance Sensitive to moisture Moderate Depends on coupling conditions

The acyl halide method is preferred for its efficiency and high yield in preparing this compound.

Summary and Recommendations

  • The most authoritative and practical method for preparing this compound is via acyl halide intermediate formation from 4-hydroxyphenylacetic acid followed by amidation with piperidin-4-yl amine under basic, anhydrous conditions.
  • Alternative methods involving N-substituted bromoacetamides and base-mediated nucleophilic substitution with piperidine derivatives are also viable and have been reported in related compound syntheses.
  • Careful control of reaction conditions (temperature, moisture exclusion) and purification steps are critical to obtain high-purity product suitable for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-acetylphenol or 4-formylphenol.

    Reduction: Formation of 2-(4-hydroxyphenyl)-N-(piperidin-4-yl)ethylamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the piperidinyl group can interact with receptor sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide with analogous compounds, emphasizing structural variations, synthesis, and biological activities:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Synthesis Yield Reported Bioactivity References
This compound Piperidin-4-yl, 4-hydroxyphenyl C₁₃H₁₈N₂O₂ 234.30 (calculated) Not reported Inferred receptor binding flexibility
N-(3,5-Dibromophenyl)-2-(4-hydroxyphenyl)acetamide 3,5-Dibromophenyl substituent C₁₄H₁₀Br₂N₂O₂ 412.05 89.5% Radiotherapy sensitizer
N-(4-Cyanophenyl)-2-(4-hydroxyphenyl)acetamide 4-Cyanophenyl substituent C₁₅H₁₂N₂O₂ 252.27 64.9% Carbonic anhydrase inhibition
N-[(4-Methylphenyl)methyl]-2-(piperidin-4-yl)acetamide Piperidin-4-yl, (4-methylphenyl)methyl substituent C₁₅H₂₂N₂O 246.35 Not reported Structural analog for receptor studies
N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride Piperidin-4-yl attached to phenyl ring C₁₃H₁₉ClN₂O 254.76 Not reported Potential CNS-targeted activity
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Fluorophenyl, sulfonylpiperazine moiety C₂₀H₂₂FN₃O₃S 403.47 Not reported Enzyme interaction studies

Key Observations:

Substituent Effects on Bioactivity: Bromine or chlorine substituents (e.g., 3,5-dibromophenyl in ) enhance radiotherapy sensitization, likely due to increased electron-withdrawing effects and steric bulk. Cyanophenyl groups (e.g., ) improve carbonic anhydrase inhibition, possibly via polar interactions with active-site residues.

Synthesis Methods :

  • Compounds with aromatic substituents (e.g., 3,5-dibromophenyl) are synthesized via nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation) .
  • Piperidine-containing analogs often employ reductive amination or protective group strategies .

Structural Flexibility :

  • Piperidine rings (e.g., ) confer conformational adaptability, enhancing binding to enzymes like acetylcholinesterase.
  • Hydroxyphenyl groups improve aqueous solubility, critical for pharmacokinetics .

Biological Activity

2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's unique structure, characterized by a hydroxyl group on the phenyl ring and a piperidine moiety, suggests diverse biological activities, particularly in metabolic regulation and anti-inflammatory responses.

Chemical Structure and Properties

The molecular formula for this compound is C13H17N1O2C_{13}H_{17}N_{1}O_{2}, with a molecular weight of approximately 219.29 g/mol. The presence of the hydroxyl group enhances its solubility and biological activity, making it an interesting candidate for further pharmacological studies.

1. Adiponectin Receptor Agonism

Research indicates that compounds similar to this compound can act as agonists for adiponectin receptors. This activity is crucial for metabolic regulation and may provide therapeutic benefits in treating metabolic disorders such as obesity and type 2 diabetes. The compound enhances adiponectin signaling, which is associated with improved insulin sensitivity and anti-inflammatory effects.

2. Anti-inflammatory Effects

The compound has shown promise as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various pain and inflammatory pathways. By inhibiting sEH, levels of epoxyeicosatrienoic acids increase, which are known for their anti-inflammatory properties. This suggests potential applications in chronic pain management and inflammatory conditions.

Case Studies

Study on Metabolic Effects:
In a controlled study, the administration of this compound led to significant reductions in inflammatory markers in animal models of obesity. The results indicated a decrease in serum levels of TNF-alpha and IL-6, suggesting the compound's role in modulating inflammatory responses associated with metabolic syndrome.

In Vitro Assays:
Further investigations using B16F10 melanoma cells demonstrated that the compound exhibited anti-melanogenic effects, indicating potential applications in skin-related therapies. The compound's antioxidant activity was confirmed through MTT assays, showing no cytotoxicity at effective concentrations .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Adiponectin Receptor AgonismEnhances adiponectin signaling
Anti-inflammatoryInhibits soluble epoxide hydrolase (sEH)
AntioxidantReduces oxidative stress in cell cultures

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology : The compound is typically synthesized via amide bond formation between 2-(4-hydroxyphenyl)acetic acid and piperidin-4-amine. Carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents (DMF or THF) under nitrogen atmosphere are recommended. Reaction temperatures should be maintained at 0–25°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .
  • Optimization : Adjust solvent polarity, stoichiometry of reagents, and reaction time. Monitor progress using TLC or HPLC .

Q. How should researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

  • Structural Confirmation :

  • NMR : 1H/13C NMR to confirm the hydroxyphenyl (δ 6.5–7.2 ppm, aromatic protons), acetamide (δ 2.1–2.3 ppm, CH3; δ 3.8–4.2 ppm, NH), and piperidine (δ 1.5–3.0 ppm, cyclic amine) groups .
  • IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O amide), and ~1250 cm⁻¹ (C-O phenolic) .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/water + 0.1% TFA), UV detection at 254 nm. Purity >95% is acceptable for biological assays .

Q. What in vitro assays are suitable for initial screening of biological activity for this compound?

  • Target Identification : Use kinase inhibition assays (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
  • Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa). Test concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can computational modeling and molecular docking studies predict the binding affinity of this compound with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., serotonin receptors, kinases). Focus on hydrogen bonding with the hydroxyphenyl and amide groups .
  • MD Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories .
    • Validation : Compare predicted binding energies (ΔG) with experimental IC50 values from enzymatic assays .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Troubleshooting :

  • Assay Variability : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
  • Metabolic Stability : Evaluate compound stability in liver microsomes to rule out rapid degradation .
    • Meta-Analysis : Use tools like Forest plots to statistically reconcile discrepancies in IC50 values .

Q. Which structural modifications enhance the pharmacological profile of this compound, and how do they impact bioactivity?

  • SAR Insights :

  • Piperidine Substitution : Introducing electron-withdrawing groups (e.g., -CF3) at the piperidine nitrogen increases metabolic stability .
  • Hydroxyphenyl Modifications : Fluorination improves blood-brain barrier penetration, while methyl groups enhance lipophilicity .
    • Testing : Synthesize analogs via parallel chemistry and screen in ADME-Tox panels .

Q. How can degradation pathways and stability be analyzed under physiological conditions?

  • Stability Studies :

  • Forced Degradation : Expose to UV light (photolysis), acidic/basic conditions (hydrolysis), and elevated temperatures (40–60°C). Monitor via LC-MS .
  • Degradation Products : Identify using high-resolution MS and NMR. Major pathways include hydrolysis of the amide bond .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide
Reactant of Route 2
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2-(4-hydroxyphenyl)-N-(piperidin-4-yl)acetamide

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